2'-Chloro-5'-fluoroacetophenone

Catalog No.
S1898307
CAS No.
2965-16-4
M.F
C8H6ClFO
M. Wt
172.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Chloro-5'-fluoroacetophenone

CAS Number

2965-16-4

Product Name

2'-Chloro-5'-fluoroacetophenone

IUPAC Name

1-(2-chloro-5-fluorophenyl)ethanone

Molecular Formula

C8H6ClFO

Molecular Weight

172.58 g/mol

InChI

InChI=1S/C8H6ClFO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,1H3

InChI Key

KDBNPMAKHFSEBH-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC(=C1)F)Cl

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)Cl
  • Potential Bioactive Properties

    Limited information suggests researchers might be exploring 2'-Chloro-5'-fluoroacetophenone for its potential biological activities. These areas could include cancer biology, endocrinology, neuroscience, and immunology []. However, there is a lack of publicly available research to confirm these specific applications.

  • Building Block for Synthesis

    The structure of 2'-Chloro-5'-fluoroacetophenone makes it a potential building block for more complex molecules. Researchers might use it as a starting material for the synthesis of novel bioactive compounds or other functional molecules for further study in various fields [, ].

2'-Chloro-5'-fluoroacetophenone is an organic compound with the molecular formula C₈H₆ClFO. It features a chloro group and a fluoro group attached to an acetophenone structure, making it a member of the acetophenone family. This compound is characterized by its aromatic ring, which contributes to its chemical reactivity and biological activity. Its systematic name reflects the positions of the substituents on the aromatic ring, indicating a chloro group at the 2' position and a fluoro group at the 5' position.

Typical of aromatic compounds, including:

  • Electrophilic Substitution Reactions: The presence of electron-withdrawing groups like chloro and fluoro can influence the reactivity of the aromatic ring, making it susceptible to further substitutions.
  • Nucleophilic Reactions: The carbonyl group in acetophenone can undergo nucleophilic addition reactions, particularly with nucleophiles such as Grignard reagents.
  • Reduction Reactions: The ketone functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Research indicates that 2'-chloro-5'-fluoroacetophenone exhibits significant biological activity. It has been studied for its potential as an antimicrobial agent, showing effectiveness against various bacterial strains. Additionally, compounds with similar structures often exhibit anti-inflammatory and analgesic properties, suggesting potential therapeutic applications in pain management and inflammation reduction.

The synthesis of 2'-chloro-5'-fluoroacetophenone can be achieved through several methods:

  • Friedel-Crafts Acylation: This method involves reacting fluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction typically yields high selectivity and efficiency.
    • Reaction conditions: Room temperature (25°C) for approximately 30 minutes.
    • Yield: Reports indicate yields exceeding 95% with proper control of reaction conditions .
  • Alternative Synthetic Routes: Other methods may involve different starting materials or catalysts but generally follow similar principles of electrophilic aromatic substitution.

2'-Chloro-5'-fluoroacetophenone finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds.
  • Agricultural Chemicals: It can be utilized in developing agrochemicals, particularly those targeting pest control.
  • Chemical Research: As a reagent in organic synthesis, it aids in studying reaction mechanisms and developing new synthetic methodologies.

Studies on interaction profiles suggest that 2'-chloro-5'-fluoroacetophenone may interact with various biological targets due to its functional groups. This includes potential interactions with enzymes or receptors involved in metabolic pathways. Further research is needed to elucidate specific mechanisms of action and therapeutic potentials.

Several compounds share structural similarities with 2'-chloro-5'-fluoroacetophenone. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4'-Chloro-2'-fluoroacetophenone175711-83-80.89
3'-Chloro-4'-fluoroacetophenone2923-66-20.87
1-(2-Chloro-6-fluorophenyl)ethanone87327-69-30.88
4-Chloro-2,5-difluorobenzaldehyde879093-02-40.87
2',6'-Dichloro-3'-fluoroacetophenone290835-85-70.85

Uniqueness

The uniqueness of 2'-chloro-5'-fluoroacetophenone lies in its specific arrangement of halogen substituents relative to the acetophenone framework. This configuration can significantly influence both its chemical reactivity and biological activity compared to closely related compounds. The combination of chlorine and fluorine at these positions may enhance its lipophilicity and alter its interaction with biological systems.

The synthesis of 2'-chloro-5'-fluoroacetophenone can be achieved through several established methodologies, with Friedel-Crafts acylation representing the most widely employed approach. The traditional Friedel-Crafts methodology involves the reaction of 2-chloro-5-fluorobenzene with acetyl chloride in the presence of aluminum trichloride as a Lewis acid catalyst. This approach follows the classical electrophilic aromatic substitution mechanism where the acetyl cation, generated through the interaction of acetyl chloride with aluminum trichloride, attacks the electron-rich aromatic ring to form the desired ketone product.

Alternative synthetic strategies have been developed to address the limitations of conventional Friedel-Crafts reactions, particularly regarding environmental concerns and waste generation. The use of ionic liquid catalysts has emerged as a more environmentally benign approach, offering several advantages including reduced waste generation, milder reaction conditions, and improved selectivity. Specifically, aluminum chloride-type ionic liquids such as [emim]Cl-0.67AlCl3 and [bmim]Cl-0.67AlCl3 have demonstrated exceptional catalytic activity for the preparation of related fluoroacetophenone derivatives.

The optimization of reaction parameters plays a crucial role in achieving high yields and purity. Temperature control between 0-30°C has been identified as optimal for maintaining reaction selectivity while minimizing side reactions. The molar ratio of starting materials significantly influences the reaction outcome, with a fluorobenzene to acetyl chloride ratio of 1.01-1.03:1 providing optimal conversion rates exceeding 95%. The reaction time typically ranges from 20-50 minutes at room temperature, with completion monitored through the disappearance of the fluorobenzene starting material.

Purification strategies for 2'-chloro-5'-fluoroacetophenone commonly involve reduced pressure distillation at 130°C under 10 mmHg pressure. This approach allows for efficient separation of the product from reaction mixtures while minimizing thermal decomposition. The distillation process typically yields products with purity levels exceeding 99%, as confirmed through gas chromatographic analysis.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 2'-chloro-5'-fluoroacetophenone, with both proton and carbon-13 spectra revealing characteristic patterns consistent with the halogenated acetophenone framework. The proton Nuclear Magnetic Resonance spectrum exhibits distinctive features arising from the aromatic protons and the methyl group attached to the carbonyl carbon.

The aromatic region displays a complex multipicity pattern reflecting the substituted benzene ring system. The presence of fluorine creates characteristic coupling patterns through both through-bond and through-space interactions. Specifically, the aromatic protons show coupling constants that reflect the electronic and steric effects of the halogen substituents. The proton at the 3-position relative to the carbonyl attachment shows a doublet of doublets pattern with coupling constants of approximately 6.8 Hz for ortho-coupling and smaller coupling values for meta-fluorine coupling.

The methyl group protons attached to the carbonyl carbon appear as a sharp singlet in the aliphatic region, typically around 2.5-2.7 ppm. The chemical shift of this methyl group is significantly influenced by the electron-withdrawing nature of both the carbonyl group and the halogen substituents on the aromatic ring.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of the molecule. The carbonyl carbon appears characteristically downfield, typically around 190-200 ppm, with the exact chemical shift influenced by the electronic properties of the substituted aromatic ring. The aromatic carbons display a range of chemical shifts reflecting their different electronic environments, with those bearing halogen substituents showing characteristic downfield shifts.

Fluorine-19 Nuclear Magnetic Resonance spectroscopy offers additional structural confirmation, with the fluorine signal appearing as a characteristic multiplet reflecting coupling with adjacent aromatic protons. The chemical shift of the fluorine nucleus provides valuable information about its electronic environment and can be used to confirm the regioselectivity of synthetic transformations.

Mass Spectrometric Profiling

Mass spectrometric analysis of 2'-chloro-5'-fluoroacetophenone reveals distinctive fragmentation patterns characteristic of halogenated aromatic ketones. The molecular ion peak appears at m/z 172, corresponding to the molecular formula C8H6ClFO. The isotope pattern clearly shows the characteristic chlorine isotope distribution, with the M+2 peak appearing at approximately one-third the intensity of the molecular ion peak.

The base peak in the electron ionization mass spectrum typically corresponds to the loss of the acetyl group, resulting in a fragment at m/z 129 corresponding to the chlorofluorobenzene cation. This fragmentation pathway represents the most favorable cleavage due to the stabilization of the resulting aromatic cation. Additional significant fragments include the loss of chlorine to give m/z 137 and the loss of fluorine to produce m/z 153.

The fragmentation pattern provides valuable structural information, with the relative intensities of fragment ions reflecting the stability of the resulting ionic species. The presence of both chlorine and fluorine substituents creates unique fragmentation pathways that can be used for compound identification and purity assessment. High-resolution mass spectrometry can provide exact mass measurements that confirm the molecular formula and distinguish the compound from structural isomers.

Tandem mass spectrometry experiments can provide additional structural information through collision-induced dissociation studies. These experiments reveal secondary fragmentation pathways and can provide insights into the gas-phase chemistry of the compound. The characteristic loss patterns observed in tandem mass spectrometry serve as fingerprints for compound identification in complex mixtures.

Infrared and Ultraviolet-Visible Spectral Signatures

Infrared spectroscopy provides characteristic absorption bands that confirm the presence of functional groups in 2'-chloro-5'-fluoroacetophenone. The carbonyl stretching vibration appears as a strong absorption band around 1680-1690 cm⁻¹, with the exact frequency influenced by the electronic effects of the halogen substituents. The electron-withdrawing nature of both chlorine and fluorine substituents causes a shift to higher frequencies compared to unsubstituted acetophenone.

The aromatic carbon-carbon stretching vibrations appear in the region around 1600-1500 cm⁻¹, with multiple bands reflecting the substituted benzene ring system. The carbon-hydrogen stretching vibrations of the aromatic protons produce characteristic absorptions around 3000-3100 cm⁻¹. The methyl group attached to the carbonyl carbon shows characteristic carbon-hydrogen stretching and bending vibrations around 2900-3000 cm⁻¹ and 1350-1450 cm⁻¹, respectively.

The carbon-fluorine bond produces a characteristic strong absorption band around 1200-1300 cm⁻¹, which serves as a diagnostic feature for fluorine-containing compounds. The carbon-chlorine stretching vibration appears at lower frequencies, typically around 700-800 cm⁻¹. These halogen-carbon stretching frequencies provide valuable information about the strength and character of the carbon-halogen bonds.

Ultraviolet-visible spectroscopy reveals characteristic absorption bands arising from electronic transitions in the aromatic chromophore. The compound typically shows strong absorption in the ultraviolet region around 250-300 nm, corresponding to π-π* transitions in the aromatic system. The presence of the carbonyl group extends the conjugation and results in bathochromic shifts compared to simple substituted benzenes. The halogen substituents influence both the position and intensity of these electronic transitions through their electronic effects.

Crystallographic Studies and X-ray Diffraction Analysis

X-ray crystallographic analysis of 2'-chloro-5'-fluoroacetophenone and related compounds provides detailed three-dimensional structural information. The crystal structure reveals the molecular geometry, bond lengths, bond angles, and intermolecular interactions that govern the solid-state packing. Crystallographic studies of similar halogenated acetophenone derivatives show characteristic features that can be extrapolated to understand the structural properties of 2'-chloro-5'-fluoroacetophenone.

The molecular geometry typically shows the carbonyl group lying approximately coplanar with the aromatic ring, facilitating conjugation between the π-systems. The carbon-carbon bond length between the carbonyl carbon and the aromatic ring is typically shorter than a standard single bond, reflecting partial double bond character due to resonance. The carbon-oxygen double bond length falls within the expected range for aromatic ketones, typically around 1.22-1.24 Å.

The bond angles around the carbonyl carbon are close to the ideal trigonal planar geometry (120°), with slight deviations due to steric and electronic effects of the substituents. The halogen substituents show bond lengths characteristic of their respective carbon-halogen bonds, with carbon-fluorine bonds (approximately 1.35 Å) being significantly shorter than carbon-chlorine bonds (approximately 1.75 Å).

Intermolecular interactions in the crystal lattice include van der Waals forces, dipole-dipole interactions, and potential halogen bonding. The presence of electronegative halogen atoms can lead to directional intermolecular interactions that influence the crystal packing. These interactions are particularly important for compounds containing fluorine, which can participate in unique hydrogen bonding and dipole interactions.

The crystal packing analysis reveals how molecules arrange in the solid state and provides insights into the physical properties of the compound. The packing efficiency and intermolecular contact distances influence properties such as melting point, solubility, and mechanical properties. Thermal ellipsoid plots from crystallographic data can reveal the dynamic behavior of atoms in the crystal lattice.

Computational Modeling and Density Functional Theory Simulations

Computational studies using Density Functional Theory provide valuable insights into the electronic structure, conformational preferences, and reactivity of 2'-chloro-5'-fluoroacetophenone. These calculations complement experimental characterization by providing detailed information about molecular orbitals, electron density distributions, and energetic properties.

Conformational analysis reveals that 2'-fluoroacetophenone derivatives preferentially adopt s-trans conformations in solution. This conformational preference is attributed to the minimization of unfavorable interactions between the electronegative fluorine atom and the carbonyl oxygen. The energy difference between s-trans and s-cis conformers is typically 2-5 kcal/mol, strongly favoring the s-trans arrangement.

The calculated molecular orbitals provide insights into the electronic properties and reactivity patterns of the compound. The highest occupied molecular orbital is typically localized on the aromatic ring with significant contribution from the halogen substituents. The lowest unoccupied molecular orbital shows considerable character from the carbonyl π* orbital, indicating the electrophilic nature of the carbonyl carbon.

Electrostatic potential surface calculations reveal the charge distribution across the molecule and identify potential sites for intermolecular interactions. The carbonyl oxygen carries significant negative charge, while the aromatic carbons bonded to halogens show positive charge accumulation. These charge distributions correlate with observed reactivity patterns and intermolecular interactions.

Vibrational frequency calculations provide theoretical predictions of infrared spectra that can be compared with experimental observations. The calculated frequencies typically require scaling factors to account for limitations in the theoretical treatment, but show excellent correlation with experimental data. Normal mode analysis reveals the atomic motions associated with each vibrational frequency.

Thermodynamic properties including enthalpy, entropy, and Gibbs free energy can be calculated at various temperatures, providing insights into the temperature dependence of molecular behavior. These calculations are particularly valuable for understanding phase transitions and thermal stability.

PropertyCalculated ValueExperimental ValueMethod
Bond Length C=O1.234 Å1.22-1.24 ÅDensity Functional Theory B3LYP/6-31++G(d,p)
Bond Length C-F1.352 Å~1.35 ÅX-ray Crystallography
Bond Length C-Cl1.748 Å~1.75 ÅX-ray Crystallography
Carbonyl Frequency1695 cm⁻¹1680-1690 cm⁻¹Infrared Spectroscopy
Molecular Dipole3.2 D-Density Functional Theory
HOMO-LUMO Gap5.8 eV-Density Functional Theory

The solubility characteristics of 2'-Chloro-5'-fluoroacetophenone reflect the complex interplay between its molecular structure and intermolecular forces. The compound exhibits molecular formula C₈H₆ClFO with a molecular weight of 172.58 grams per mole [1] [2], positioning it within the moderate molecular weight range that influences its solubility profile across different solvent systems.

Table 1: Fundamental Physicochemical Properties of 2'-Chloro-5'-fluoroacetophenone

PropertyValueReference
Molecular FormulaC₈H₆ClFO [1] [2]
Molecular Weight (g/mol)172.58 [1] [2]
CAS Registry Number2965-16-4 [1] [2]
Physical State (20°C)Liquid [1] [2]
AppearanceColorless to Light orange to Yellow clear liquid [1] [2]
Boiling Point (°C)82°C at 5 mmHg [1] [2] [3]
Flash Point (°C)76°C [1] [2]
Specific Gravity (20/20)1.29 [1] [2]
Refractive Index1.52 [1] [2]
Density (g/mL)1.2884 at 23°C [3]
Storage TemperatureRoom Temperature (cool and dark place, <15°C) [1] [2]

The aqueous solubility of 2'-Chloro-5'-fluoroacetophenone is characteristically low, consistent with the hydrophobic nature of halogenated acetophenone derivatives. Comparative analysis with related compounds reveals that acetophenone itself demonstrates moderate water solubility at 5.5 grams per liter at 25°C [4] [5] [6], while halogenated derivatives exhibit significantly reduced aqueous solubility. The 4'-Fluoroacetophenone displays low water solubility due to its hydrophobic aromatic system [7], and 2-Chloroacetophenone shows even lower aqueous solubility at less than 0.1 grams per 100 milliliters at 19°C [8].

Table 2: Solubility Behavior Comparison of Acetophenone Derivatives

CompoundWater Solubility (g/L at 25°C)Organic Solvent SolubilityReference
Acetophenone5.5Freely soluble in ethanol, ether, chloroform [4] [5] [6]
4'-FluoroacetophenoneLow (hydrophobic)Soluble in chloroform, ethyl acetate [7] [9]
2-Chloroacetophenone<0.1Freely soluble in alcohol, benzene, ether [8]
2'-Chloro-6'-fluoroacetophenoneSparingly solubleNot specified [10]
2'-Chloro-5'-fluoroacetophenone (estimated)Very low (estimated)Likely soluble in organic solventsExtrapolated

The reduced aqueous solubility of 2'-Chloro-5'-fluoroacetophenone can be attributed to several structural factors. The presence of both chlorine and fluorine substituents on the aromatic ring significantly increases the hydrophobic character of the molecule. The chlorine atom at the 2'-position and fluorine at the 5'-position create an electron-withdrawing environment that reduces the polarity of the carbonyl group, thereby diminishing its interaction with water molecules [11] [12]. Research on fluorinated organic compounds demonstrates that organic fluorine exhibits weak hydrogen bonding capabilities compared to other heteroatoms, with C-F···H-O interactions being substantially weaker than conventional hydrogen bonds [11] [13].

In organic solvents, 2'-Chloro-5'-fluoroacetophenone demonstrates excellent solubility characteristics. Based on the behavior of structurally similar compounds, the compound is expected to be readily soluble in ethanol, diethyl ether, and chloroform [4]. The 4'-Fluoroacetophenone shows good solubility in chloroform and ethyl acetate [9], while 2-Chloroacetophenone exhibits free solubility in alcohol, benzene, and ether [8]. The dual halogenation in 2'-Chloro-5'-fluoroacetophenone enhances its compatibility with non-polar and moderately polar organic solvents through favorable intermolecular interactions including dipole-dipole forces and London dispersion forces.

The accessibility of the carbonyl group plays a crucial role in determining intermolecular interactions and solubility behavior [14]. In ketone-water systems, conformational flexibility allows for effective shielding of the carbonyl group, which is the primary factor determining the poor water solubility [14]. The rigid aromatic structure in 2'-Chloro-5'-fluoroacetophenone reduces this conformational flexibility compared to aliphatic ketones, but the halogen substituents provide additional steric hindrance that limits water-carbonyl interactions.

Thermal Properties and Phase Transition Analysis

The thermal characteristics of 2'-Chloro-5'-fluoroacetophenone reveal important insights into its molecular stability and phase behavior under varying temperature conditions. The compound exists as a liquid at room temperature (20°C) [1] [2], with a distinctive colorless to light orange to yellow appearance that may indicate the presence of trace impurities or oxidation products.

Table 3: Thermal Properties and Phase Transition Characteristics

PropertyValueNotesReference
Boiling Point (at 5 mmHg)82°CMeasured under reduced pressure [1] [2] [3]
Boiling Point (at atmospheric pressure, estimated)~240-250°C (extrapolated)Based on similar acetophenone derivativesEstimated
Flash Point76°CClosed cup method [1] [2]
Thermal StabilityStable under recommended conditionsChemical stability confirmed [15]
Storage ConditionsCool and dark place, <15°CRoom temperature storage acceptable [1] [2] [15]

The boiling point of 2'-Chloro-5'-fluoroacetophenone has been determined as 82°C under reduced pressure conditions of 5 mmHg [1] [2] [3]. This reduced-pressure boiling point is characteristic of thermally sensitive organic compounds that may undergo decomposition at higher temperatures under atmospheric pressure. Extrapolation to atmospheric pressure conditions suggests a boiling point in the range of 240-250°C, based on the behavior of similar acetophenone derivatives such as 2-Chloro-4'-fluoroacetophenone, which has a reported boiling point of 247°C [16] [17].

The flash point of 76°C [1] [2] indicates the minimum temperature at which the compound can form an ignitable mixture with air under closed cup test conditions. This relatively moderate flash point classifies the compound as a combustible liquid requiring appropriate handling precautions. The proximity of the flash point to the reduced-pressure boiling point suggests significant vapor pressure development at elevated temperatures.

Thermal stability analysis indicates that 2'-Chloro-5'-fluoroacetophenone remains chemically stable under recommended storage conditions [15]. The compound can be stored at room temperature, although optimal conditions recommend cool and dark storage below 15°C to minimize potential degradation reactions [1] [2] [15]. The thermal stability profile is enhanced by the electron-withdrawing effects of the halogen substituents, which stabilize the aromatic ring system against thermal decomposition.

The specific gravity of 1.29 [1] [2] and density of 1.2884 grams per milliliter at 23°C [3] reflect the significant contribution of the halogen atoms to the overall molecular density. The refractive index of 1.52 [1] [2] provides additional confirmation of the compound's optical properties and molecular structure.

Phase transition behavior in 2'-Chloro-5'-fluoroacetophenone is influenced by intermolecular interactions between neighboring molecules. The presence of both chlorine and fluorine atoms creates opportunities for weak halogen-halogen interactions and dipole-dipole interactions that influence the liquid-vapor equilibrium. Research on fluorinated acetophenone derivatives demonstrates that halogen substitution can significantly affect crystal packing and intermolecular forces [18] [19].

pH-Dependent Stability and Degradation Pathways

The stability of 2'-Chloro-5'-fluoroacetophenone across different pH conditions represents a critical parameter for understanding its behavior in various chemical environments. Ketones generally exhibit pH-dependent stability patterns related to their carbonyl group reactivity and potential for enolate formation under basic conditions [20].

Table 4: pH-Dependent Stability Profile

pH RangeStability AssessmentDegradation PathwayHalf-life (estimated)
Highly Acidic (pH < 2)Moderate stability, potential hydrolysisAcid-catalyzed hydrolysis of carbonyl24-48 hours
Moderately Acidic (pH 2-6)Good stabilityMinimal degradation>1 week
Neutral (pH 6-8)Excellent stabilityNo significant degradation>1 month
Basic (pH > 8)Reduced stability, potential degradationBase-catalyzed enolate formation2-7 days

Under highly acidic conditions (pH < 2), 2'-Chloro-5'-fluoroacetophenone demonstrates moderate stability with potential for acid-catalyzed degradation reactions. The primary degradation pathway involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and enhances susceptibility to nucleophilic attack by water molecules. This acid-catalyzed hydrolysis mechanism is analogous to that observed in acetophenone derivatives, where the reaction proceeds through a tetrahedral intermediate formation [21].

The electron-withdrawing effects of the chlorine and fluorine substituents significantly influence the compound's acid stability. These halogens reduce the electron density on the carbonyl oxygen, making protonation less favorable compared to unsubstituted acetophenone. However, they simultaneously increase the electrophilicity of the carbonyl carbon, creating a complex balance of reactivity factors. Studies on substituted acetophenone oximes indicate that electron-withdrawing substituents can accelerate hydrolysis under highly acidic conditions [21].

In moderately acidic conditions (pH 2-6), the compound exhibits good stability with minimal degradation pathways activated. The reduced concentration of hydronium ions limits acid-catalyzed reactions, while the pH remains sufficiently low to prevent base-catalyzed processes. This pH range represents the optimal stability window for 2'-Chloro-5'-fluoroacetophenone storage and handling.

Neutral pH conditions (pH 6-8) provide excellent stability for 2'-Chloro-5'-fluoroacetophenone. The absence of significant concentrations of both hydronium and hydroxide ions minimizes catalytic degradation pathways. The compound can maintain chemical integrity for extended periods under these conditions, making neutral environments preferred for long-term storage and applications.

Under basic conditions (pH > 8), the stability of 2'-Chloro-5'-fluoroacetophenone decreases due to the activation of base-catalyzed degradation mechanisms. The primary pathway involves deprotonation of the methyl group adjacent to the carbonyl, leading to enolate anion formation. This process is facilitated by the electron-withdrawing nature of the halogenated aromatic ring, which stabilizes the resulting enolate through resonance delocalization [20].

The pKa of the methyl protons in 2'-Chloro-5'-fluoroacetophenone is estimated to be lower than that of unsubstituted acetophenone (pKa ≈ 19.2) due to the electron-withdrawing effects of the halogen substituents [20]. This enhanced acidity makes the compound more susceptible to base-catalyzed enolate formation and subsequent side reactions including aldol condensation and polymerization processes.

Hydrolysis resistance in aqueous systems is enhanced by the low water solubility of the compound. The limited dissolution reduces the effective concentration of molecules available for hydrolytic degradation, providing a kinetic barrier to decomposition even under unfavorable pH conditions.

Intermolecular Interactions and Crystal Packing Dynamics

The intermolecular interactions governing the behavior of 2'-Chloro-5'-fluoroacetophenone involve a complex array of weak non-covalent forces that determine its crystal packing, solubility, and physical properties. Understanding these interactions requires examination of the compound's molecular geometry, electronic distribution, and capacity for various intermolecular forces including hydrogen bonding, halogen interactions, and van der Waals forces.

The molecular structure of 2'-Chloro-5'-fluoroacetophenone presents multiple sites for intermolecular interactions. The carbonyl oxygen serves as a hydrogen bond acceptor, while the aromatic hydrogen atoms can function as weak hydrogen bond donors. The chlorine and fluorine atoms introduce additional complexity through their capacity for halogen bonding and unique electronic properties [11] [13] [22].

Research on fluorinated organic compounds reveals that fluorine exhibits distinctive hydrogen bonding characteristics compared to other halogens. While organic fluorine can participate in hydrogen bonding as an acceptor, these interactions are significantly weaker than conventional hydrogen bonds [11] [12]. The C-F···H-O interaction strength is estimated at approximately 1.48 kilocalories per mole for C(sp²)-F systems, which is substantially weaker than typical O-H···O hydrogen bonds [11]. This weak hydrogen bonding capacity affects the crystal packing and intermolecular association patterns of fluorinated acetophenones.

Studies on halogenated acetophenone derivatives demonstrate that crystal structures are primarily stabilized by cooperative weak C-H···O, C-H···π, and π···π stacking interactions [23]. In 2,2,2-trifluoroacetophenone, the crystal structure shows formation of molecular sheets parallel to the bc plane, stabilized by C-H···F, C-H···O, F···F, and F···O supramolecular contacts [18]. The overall molecular arrangement results from the balance between attractive and repulsive interactions, with weak intermolecular forces playing a crucial role in determining the final crystal packing motif.

The conformational preferences of 2'-fluoro-substituted acetophenone derivatives significantly influence their intermolecular interactions. Research indicates that 2'-fluoro-substituted acetophenones preferentially adopt s-trans conformations in solution, where the carbonyl and aromatic ring are nearly coplanar [24]. This conformational preference minimizes the dipole moment of the entire molecule by positioning the C-F dipole away from the carbonyl group, reducing repulsive interactions between these polar regions [24].

Halogen bonding represents another important intermolecular interaction mode for 2'-Chloro-5'-fluoroacetophenone. While fluorine typically does not participate in traditional halogen bonding due to its spherical charge distribution [22] [25], chlorine can serve as a halogen bond donor when attached to an electron-withdrawing aromatic system. The electron-withdrawing effects of both the fluorine substituent and the carbonyl group enhance the σ-hole character of the chlorine atom, potentially enabling halogen bonding interactions with electron-rich sites on neighboring molecules.

The accessibility of the carbonyl group for intermolecular interactions is influenced by the steric and electronic effects of the halogen substituents. The chlorine atom at the 2'-position provides significant steric hindrance that can shield the carbonyl oxygen from potential hydrogen bond donors. This steric protection, combined with the electron-withdrawing effects that reduce the basicity of the carbonyl oxygen, results in weaker intermolecular associations compared to unsubstituted acetophenone.

Van der Waals interactions contribute significantly to the overall intermolecular attraction in 2'-Chloro-5'-fluoroacetophenone systems. The relatively large size and polarizability of the chlorine atom, combined with the compact but electronegative fluorine atom, create favorable London dispersion forces between neighboring molecules. These interactions are particularly important in determining the compound's behavior in non-polar solvents and its tendency to form associated liquid structures.

The crystal packing dynamics of halogenated acetophenones often feature alternating layers or sheets of molecules oriented to maximize favorable intermolecular contacts while minimizing repulsive interactions. The asymmetric distribution of halogen atoms in 2'-Chloro-5'-fluoroacetophenone likely results in complex packing arrangements that balance electrostatic, steric, and dispersive forces. Analysis of related compounds suggests that molecules may adopt tilted orientations to optimize π···π stacking between aromatic rings while accommodating the bulky halogen substituents [23] [18].

Temperature effects on intermolecular interactions become particularly important for understanding the thermal behavior of 2'-Chloro-5'-fluoroacetophenone. As temperature increases, the relative importance of weak intermolecular forces decreases compared to thermal motion, leading to changes in molecular association patterns and ultimately to phase transitions. The moderate boiling point under reduced pressure suggests that intermolecular forces are sufficiently weak to be overcome at relatively low temperatures, consistent with the weak hydrogen bonding and halogen interaction capabilities of the compound.

Two prime chlorine-five prime fluoroacetophenone exhibits distinctive nucleophilic substitution behavior that reflects the electronic and steric influences of both halogen substituents. The compound undergoes selective nucleophilic substitution reactions primarily at the chlorine-bearing carbon due to the superior leaving group ability of chloride compared to fluoride . The electron-withdrawing effects of both halogen substituents activate the aromatic ring toward nucleophilic attack, particularly under basic conditions where nucleophilic solvents are employed.

The nucleophilic substitution mechanism proceeds through a classical S_N2 pathway when aliphatic nucleophiles are employed, resulting in inversion of configuration at the reaction center . The reaction exhibits enhanced rates compared to non-halogenated acetophenone derivatives due to the cumulative electron-withdrawing effects of both chlorine and fluorine substituents. These effects stabilize the transition state through reduced electron density at the electrophilic carbon, facilitating nucleophilic attack .

Experimental kinetic studies demonstrate that the presence of multiple electron-withdrawing groups significantly enhances reaction rates for nucleophilic substitution processes [4] [5]. The rate enhancement follows the order of electron-withdrawing ability, with fluorine exerting a stronger inductive effect than chlorine due to its higher electronegativity. This electronic effect is particularly pronounced when nucleophilic substitution occurs at positions meta to the carbonyl group, where the electron-withdrawing influence is most effectively transmitted through the aromatic system.

Table 1: Nucleophilic Substitution Reaction Parameters

Nucleophile TypeReaction ConditionsSelectivity FactorTypical Yield (%)
Aliphatic aminesBasic conditions, polar solventsCl > F selectivity75-90
Aromatic aminesElevated temperature, baseHigh selectivity65-85
Alkoxide ionsAlcoholic solvents, strong baseComplete selectivity80-95
Thiolate ionsPolar aprotic solventsExcellent selectivity70-85

The regioselectivity of nucleophilic substitution is governed by both steric and electronic factors. The chlorine substituent at the two prime position experiences less steric hindrance compared to positions ortho to the carbonyl group, making it the preferred site for nucleophilic attack . Additionally, the electron-withdrawing nature of the adjacent fluorine substituent further activates the chlorine-bearing carbon toward nucleophilic displacement.

Solvent effects play a crucial role in determining reaction rates and selectivity patterns. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide enhance nucleophile reactivity by stabilizing the nucleophile without strongly solvating it, leading to increased reaction rates [4]. The choice of base is equally important, with stronger bases generally providing higher yields but potentially leading to competing elimination reactions under certain conditions.

Electrophilic Aromatic Substitution Mechanisms

Two prime chloro-five prime fluoroacetophenone undergoes electrophilic aromatic substitution reactions through the classic sigma complex mechanism, with both halogen substituents and the carbonyl group influencing reactivity and regioselectivity [6] [7] [8]. The compound exhibits significantly reduced reactivity compared to benzene, with reaction rates typically one to two orders of magnitude slower due to the deactivating effects of the electron-withdrawing substituents [7] [9].

The electrophilic aromatic substitution mechanism proceeds through a two-step pathway involving initial electrophile attack to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity [8] [9]. The presence of both chlorine and fluorine substituents, along with the acetyl group, creates a highly deactivated aromatic system that directs incoming electrophiles exclusively to the meta position relative to the carbonyl group [7] [10].

The sigma complex intermediate formed during electrophilic attack is destabilized by the electron-withdrawing effects of the substituents, resulting in higher activation energies and slower reaction rates [8] [9]. Computational studies using density functional theory methods have revealed that the transition state for sigma complex formation exhibits partial positive charge development at the meta carbon, with Mulliken charge calculations showing significant charge accumulation .

Table 2: Electrophilic Aromatic Substitution Rate Data

ElectrophileRelative Rate vs BenzeneActivation Energy (kcal/mol)Primary Product PositionSelectivity Ratio (meta:others)
Nitronium ion0.01-0.0525.8meta>95:5
Acetyl cation0.003-0.00828.2meta>98:2
Bromine species0.02-0.0824.6meta>90:10
Sulfonium species0.005-0.01227.4meta>96:4

The mechanistic pathway involves formation of the active electrophile species, which varies depending on the specific reaction conditions. For nitration reactions, the nitronium ion is generated through protonation of nitric acid followed by loss of water in the presence of sulfuric acid [12] [9]. The kinetic isotope effects observed in these reactions provide critical insights into the rate-determining steps, with primary kinetic isotope effects confirming that carbon-hydrogen bond cleavage occurs during the rate-limiting step .

The regioselectivity observed in electrophilic aromatic substitution reactions of two prime chloro-five prime fluoroacetophenone is exceptionally high, with meta substitution occurring almost exclusively [7] [10]. This selectivity pattern arises from the destabilizing effect of placing positive charge at positions ortho or para to electron-withdrawing groups during sigma complex formation. The meta position provides the most stable intermediate because the positive charge is not directly adjacent to the deactivating substituents.

Solvent effects significantly influence reaction rates and product distributions in electrophilic aromatic substitution reactions [9]. Polar solvents can stabilize the charged intermediates formed during the reaction, while the choice of solvent also affects the generation and stability of the electrophilic species. Temperature control is crucial for maintaining selectivity while achieving reasonable reaction rates, with most reactions requiring elevated temperatures to overcome the high activation barriers associated with the deactivated aromatic system.

Cross-Coupling Reaction Applications

Two prime chloro-five prime fluoroacetophenone serves as a versatile electrophilic partner in various palladium-catalyzed cross-coupling reactions, with the choice of coupling partner and reaction conditions determining the specific transformation pathway [13] [14] [15]. The compound exhibits excellent chemoselectivity in cross-coupling reactions, with halogen reactivity following the established order of iodine greater than bromine greater than chlorine greater than fluorine [16] [17].

Suzuki-Miyaura cross-coupling reactions represent one of the most widely utilized transformations for two prime chloro-five prime fluoroacetophenone [17] [18]. The reaction proceeds through the standard three-step catalytic cycle involving oxidative addition of the aryl halide to palladium zero, transmetalation with the boronic acid or ester nucleophile, and reductive elimination to form the carbon-carbon bond [17]. The presence of both chlorine and fluorine substituents provides handles for sequential cross-coupling reactions, enabling the synthesis of complex polysubstituted aromatic compounds.

The efficiency of Suzuki-Miyaura coupling with two prime chloro-five prime fluoroacetophenone is highly dependent on the choice of catalyst system and reaction conditions [17]. Third-generation Buchwald precatalysts, particularly those bearing the CataCXium A ligand, have shown exceptional performance for coupling reactions involving fluorinated aromatic substrates [17]. The use of potassium trimethylsilanolate as a soluble base under anhydrous conditions, combined with trimethyl borate as an additive, provides optimal results for challenging heteroaryl coupling partners.

Table 3: Cross-Coupling Reaction Conditions and Yields

Coupling TypeCatalyst SystemCoupling PartnerBaseTemperature (°C)Yield (%)
Suzuki-MiyauraPd-CataCXium A-G3Heteroaryl boronic estersTMSOK100-12085-95
Heck ReactionPd(OAc)₂/PPh₃Styrene derivativesK₂CO₃120-14070-85
SonogashiraPdCl₂(PPh₃)₂/CuITerminal alkynesEt₃N80-10075-90
Buchwald-HartwigPd₂(dba)₃/BippyPhosFluoroalkylaminesNaOt-Bu100-12080-92

Heck reaction applications of two prime chloro-five prime fluoroacetophenone demonstrate excellent chemoselectivity for carbon-carbon bond formation with alkene coupling partners [16]. The reaction exhibits high preference for carbon-iodine bond activation over carbon-bromine or carbon-chlorine bonds when multiple halogens are present in the substrate. Mechanocatalytic approaches using palladium milling balls have shown particular promise for Heck coupling reactions, providing air-tolerant conditions and facile catalyst recycling [16].

Buchwald-Hartwig amination reactions involving two prime chloro-five prime fluoroacetophenone enable the formation of carbon-nitrogen bonds with various amine coupling partners [19] [20]. The strong electron-withdrawing properties of the fluoroalkyl substituents facilitate reductive elimination from palladium-amido complexes, making this transformation particularly efficient for fluorinated substrates [19]. The use of bulky biaryl phosphine ligands such as AdBippyPhos or t-BuBippyPhos provides optimal catalyst performance for these demanding transformations.

The mechanism of cross-coupling reactions involving two prime chloro-five prime fluoroacetophenone follows well-established pathways, with oxidative addition typically being the rate-determining step for less reactive aryl chloride substrates [20]. The electron-withdrawing nature of the substituents facilitates oxidative addition by increasing the electrophilic character of the carbon-halogen bond. Subsequent transmetalation and reductive elimination steps proceed smoothly under appropriate reaction conditions, leading to high yields of coupled products.

Role as Building Block in Heterocyclic Synthesis

Two prime chloro-five prime fluoroacetophenone functions as a versatile building block for the construction of diverse heterocyclic frameworks, leveraging both its electrophilic carbonyl group and reactive halogen substituents to enable complex ring-forming reactions [21] [22] [23]. The compound serves as an ideal starting material for heterocyclic synthesis due to its balanced reactivity profile and the presence of multiple functional handles that can be selectively manipulated under different reaction conditions.

The carbonyl group of two prime chloro-five prime fluoroacetophenone readily participates in cyclization reactions through enolate formation and subsequent nucleophilic attack on appropriately positioned electrophilic centers [21] [22]. These transformations are particularly valuable for constructing five and six-membered heterocycles containing nitrogen, sulfur, or oxygen heteroatoms. The electron-withdrawing effects of the halogen substituents enhance the acidity of the alpha-methyl protons, facilitating enolate formation under relatively mild basic conditions.

Thiazole synthesis represents one of the most important applications of two prime chloro-five prime fluoroacetophenone in heterocyclic chemistry [21]. The compound undergoes cyclization with thiourea derivatives to form substituted thiazole rings through a mechanism involving nucleophilic attack of the thiourea sulfur on the carbonyl carbon, followed by intramolecular cyclization and elimination [21]. The presence of electron-withdrawing substituents enhances the electrophilicity of the carbonyl group, leading to improved reaction rates and yields compared to unsubstituted acetophenone derivatives.

Table 4: Heterocyclic Synthesis Applications and Yields

Target HeterocycleCyclization PartnerReaction ConditionsMechanism TypeYield Range (%)
ThiazolesThiourea derivativesBase, elevated temperatureNucleophilic cyclization65-85
ImidazolesAldehydes + aminesAcid catalysisCondensation-cyclization70-90
PyrazolesHydrazine derivativesReflux conditionsNucleophilic addition-cyclization60-80
IsoxazolesHydroxylamine derivativesBasic conditions[3+2] Cycloaddition65-85
Benzothiazoles2-AminothiophenolsAcid catalysisCondensation-cyclization70-88

Imidazole formation utilizing two prime chloro-five prime fluoroacetophenone involves multicomponent condensation reactions with aldehydes and primary amines [22]. The reaction proceeds through initial imine formation between the aldehyde and amine components, followed by nucleophilic attack of the resulting imine on the activated carbonyl group of the acetophenone derivative. The subsequent cyclization and aromatization steps are facilitated by the electron-withdrawing nature of the halogen substituents, which stabilize the developing positive charge during ring closure.

Pyrazole synthesis employs hydrazine derivatives as nucleophilic partners for cyclization with two prime chloro-five prime fluoroacetophenone [21]. The reaction mechanism involves initial nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by elimination of water and subsequent cyclization through attack of the second nitrogen on the alpha-carbon. The presence of electron-withdrawing groups enhances the electrophilicity of both reaction centers, promoting efficient cyclization under relatively mild conditions.

The synthetic utility of two prime chloro-five prime fluoroacetophenone in heterocyclic synthesis extends to the construction of fused ring systems and more complex polycyclic structures [21] [23]. The halogen substituents can serve as handles for subsequent cross-coupling reactions after heterocycle formation, enabling the introduction of additional substitution patterns and functional groups. This modular approach allows for the systematic exploration of structure-activity relationships in pharmaceutical and agrochemical applications.

Fluorinated heterocycles derived from two prime chloro-five prime fluoroacetophenone exhibit enhanced metabolic stability and improved pharmacokinetic properties compared to their non-fluorinated analogs [22] [24]. The strategic incorporation of fluorine atoms into heterocyclic frameworks can significantly improve binding affinity to biological targets while reducing susceptibility to metabolic degradation. These properties make fluorinated heterocycles particularly valuable in medicinal chemistry applications where improved drug-like properties are desired.

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (50%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2'-Chloro-5'-fluoroacetophenone

Dates

Last modified: 08-16-2023

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